1-丁基-6-甲氧基-3-((4-甲氧基苯基)磺酰基)喹啉-4(1H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Enamide-benzyne-[2 + 2] Cycloaddition

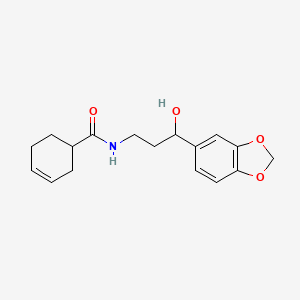

The research on benzyne-[2 + 2] cycloadditions with enamides has led to a novel method for the synthesis of nitrogen heterocycles through a highly stereoselective tandem [2 + 2] cycloaddition-pericyclic ring-opening-intramolecular-N-tethered-[4 + 2] cycloaddition. This innovative approach provides a rapid assembly of complex structures, which could be beneficial for the synthesis of compounds like N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)cyclohex-3-enecarboxamide .

Synthesis of Selective Inhibitors

A series of N-(Pyridin-3-yl)benzamides has been synthesized, demonstrating potent inhibition of human aldosterone synthase (CYP11B2) without affecting other enzymes such as CYP17 and CYP19. This specificity is crucial for the development of selective drugs and could inform the synthesis of related compounds .

Stearoyl-CoA Desaturase-1 Inhibitors

Further optimization of benzamide derivatives has led to the identification of potent inhibitors of stearoyl-CoA desaturase-1 (SCD-1), a key enzyme in fatty acid metabolism. These findings are significant for the development of therapeutic agents targeting metabolic diseases and could be relevant for the analysis of similar benzamide-based compounds .

Intermolecular Interactions in Antipyrine-like Derivatives

The synthesis and characterization of antipyrine derivatives have been complemented with Hirshfeld surface analysis and DFT calculations. These studies provide insights into the intermolecular interactions and stability of benzamide crystals, which are essential for understanding the physical and chemical properties of related compounds .

Cyclization of Benzamides

The cyclization of N-(2-cyclopent-1-en-1-ylphenyl)benzamides has been studied, revealing potential pathways for the formation of benzoxazines. This research could inform the chemical reactions analysis of similar benzamide compounds .

Colorimetric Sensing of Fluoride Anions

N-(Cyano(naphthalen-1-yl)methyl)benzamide derivatives have been synthesized and shown to exhibit colorimetric sensing of fluoride anions. This property is attributed to a deprotonation-enhanced intramolecular charge transfer mechanism, which could be relevant for the molecular structure analysis of related benzamides .

Molecular Structure and Antioxidant Activity

A novel benzamide compound's molecular structure has been analyzed using X-ray diffraction and DFT calculations, revealing its antioxidant properties. This comprehensive analysis could be applied to the study of similar benzamide derivatives .

Crystal Structure and Computational Studies

The crystal structure of N-(1,3-dioxoisoindolin-2yl)benzamide has been determined, providing valuable data for the molecular structure analysis of related compounds. The network of hydrogen bonds identified is crucial for understanding the compound's stability .

Neuroleptics and Analogs

The crystal and molecular structure analysis of benzamide neuroleptics and analogs has been conducted, offering insights into the lack of antipsychotic activity in certain compounds. This research could be significant for the chemical reactions analysis of benzamide derivatives with neuroleptic potential .

科学研究应用

合成和化学性质

对具有结构相似性的N-(3-(苯并[d][1,3]二氧杂环戊-5-基)-3-羟基丙基)环己-3-烯甲酰胺的化合物的研究通常集中在它们的合成、化学反应以及在药物化学和材料科学中的潜在应用上。例如,从Uvaria calamistrata中分离的多氧代环己烯类化合物的研究突显了对环己烯衍生物的兴趣,因为它们可能具有生物活性和化学性质(Zhou, Chen, & Yu, 1999)。同样,苯酚衍生物选择性加氢生成环己酮的研究,如使用碳氮化物上的钯催化剂所示,表明这类转化在工业化学中以及用于各种应用的中间体生产中的相关性(Wang, Yao, Li, Su, & Antonietti, 2011)。

潜在的生物应用

虽然没有直接提到N-(3-(苯并[d][1,3]二氧杂环戊-5-基)-3-羟基丙基)环己-3-烯甲酰胺的生物应用,但对结构相关化合物的研究提供了宝贵线索。例如,具有类似结构基元的化合物已被研究其组蛋白去乙酰化酶抑制活性,这在癌症研究和新治疗剂的开发中具有重要意义(Jiao, Fang, Wang, Guan, Yuan, & Xu, 2009)。这表明N-(3-(苯并[d][1,3]二氧杂环戊-5-基)-3-羟基丙基)环己-3-烯甲酰胺可能被探索用于类似的生物应用,因为它在结构上与已知活性化合物相似。

作用机制

Target of Action

Similar compounds have been found to have anticancer activity, suggesting potential targets within cancer cell lines .

Biochemical Pathways

The compound likely affects biochemical pathways related to cell cycle regulation and apoptosis. Disruption of these pathways can lead to the death of cancer cells

Pharmacokinetics

A study on similar compounds suggests that they obey lipinski’s rule of five, indicating good bioavailability . This rule predicts that a compound with certain molecular properties is likely to be an orally active drug in humans.

Result of Action

The result of the compound’s action is likely the induction of apoptosis in cancer cells, leading to their death . This is based on the observed effects of similar compounds.

属性

IUPAC Name |

N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]cyclohex-3-ene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO4/c19-14(13-6-7-15-16(10-13)22-11-21-15)8-9-18-17(20)12-4-2-1-3-5-12/h1-2,6-7,10,12,14,19H,3-5,8-9,11H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFOKUEAAJFTKFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)C(=O)NCCC(C2=CC3=C(C=C2)OCO3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]thiophene-2-carboxamide](/img/structure/B2499817.png)

![Ethyl 2-((7-(4-((3,4-dimethoxyphenethyl)amino)-4-oxobutyl)-8-oxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetate](/img/structure/B2499820.png)

![1-(2,4-dimethylphenyl)-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2499821.png)

![2-(Allylsulfanyl)-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-ol](/img/structure/B2499822.png)

![2,6-difluoro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2499824.png)

![N-[4-[4-(acetamidomethyl)phenyl]-1,3-thiazol-2-yl]-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B2499825.png)

![7-Benzyl-9,9-difluoro-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione](/img/structure/B2499828.png)

![4-tert-butyl-N-[2-[4-(4-tert-butylphenyl)sulfonylpiperazin-1-yl]ethyl]benzenesulfonamide](/img/structure/B2499835.png)